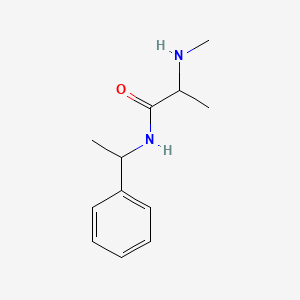![molecular formula C10H20ClNSi B13481449 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a complex organic compound It features a cyclobutane ring substituted with an ethynyl group, a trimethylsilyl group, and an amine hydrochloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate alkyne and a palladium catalyst.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be added using a silylation reaction with trimethylsilyl chloride.
Formation of the Amine Hydrochloride: The amine group can be introduced through a reductive amination reaction, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving amine groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The ethynyl and trimethylsilyl groups may play a role in modulating the compound’s reactivity and interactions with other molecules. The amine hydrochloride group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene: A compound with a similar trimethylsilyl and ethynyl group but different aromatic substitution.
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene: Another compound with a trimethylsilyl and ethynyl group, but with a trifluoromethyl substitution.
Uniqueness
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure combined with the ethynyl, trimethylsilyl, and amine hydrochloride groups
Propriétés
Formule moléculaire |
C10H20ClNSi |
|---|---|
Poids moléculaire |
217.81 g/mol |
Nom IUPAC |
1-ethynyl-3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19NSi.ClH/c1-5-10(11)6-9(7-10)8-12(2,3)4;/h1,9H,6-8,11H2,2-4H3;1H |
Clé InChI |
QEJIUXFTPVBOAY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1CC(C1)(C#C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)

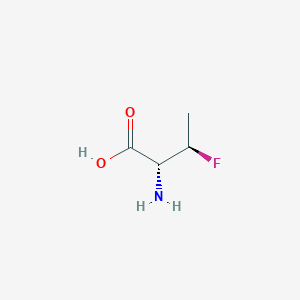

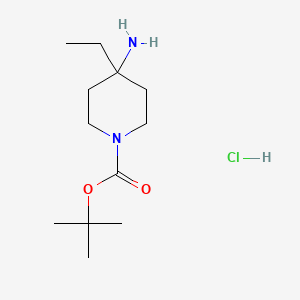
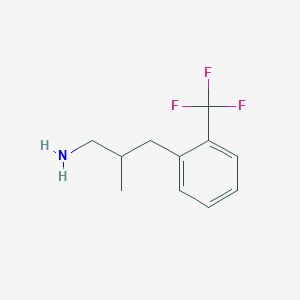
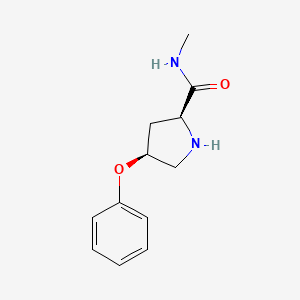
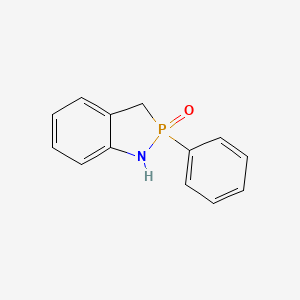

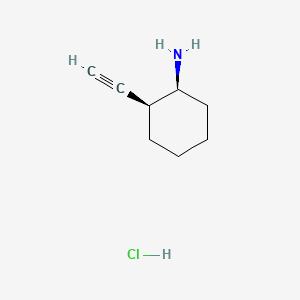
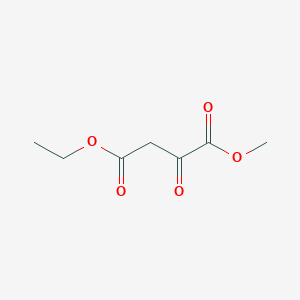
![Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
